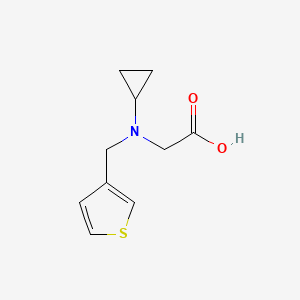![molecular formula C13H16N2O2 B7866836 [(4-Cyano-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866836.png)
[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid is a compound that features a cyano group attached to a benzyl ring, which is further connected to an isopropyl-amino group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Cyano-benzyl)-isopropyl-amino]-acetic acid typically involves the formation of the cyano group through cyanation reactions. One common method is the use of transition metal-catalyzed cyanation of aryl halides or boronic acids. For instance, palladium-catalyzed cyanation using copper(I) thiophene-2-carboxylate and organic or inorganic thiocyanates can be employed . The reaction conditions often involve the use of solvents like 1,4-dioxane and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanation processes using similar catalytic systems but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The benzyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(4-Cyano-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
[(4-Cyano-benzyl)-isopropyl-amino]-acetic acid can be compared with other cyano-containing compounds such as:
Benzyl cyanide: Similar structure but lacks the isopropyl-amino and acetic acid groups.
4-Cyano-phenylacetic acid: Similar structure but lacks the isopropyl-amino group.
Isopropyl cyanoacetate: Contains the cyano and isopropyl groups but lacks the benzyl ring.
Propriétés
IUPAC Name |
2-[(4-cyanophenyl)methyl-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(2)15(9-13(16)17)8-12-5-3-11(7-14)4-6-12/h3-6,10H,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEUCKSRCVKCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)C#N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B7866768.png)
![3-[Cyclopropyl({[(2,5-dimethylphenyl)carbamoyl]methyl})amino]propanoic acid](/img/structure/B7866775.png)




![[(2,4-Dichloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866802.png)
![[(2-Cyano-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866807.png)
![[Isopropyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B7866813.png)
![[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid](/img/structure/B7866838.png)
![[(2,6-Dichloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B7866844.png)
![[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid](/img/structure/B7866849.png)

